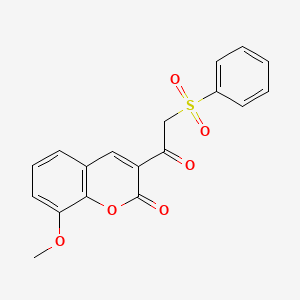
8-methoxy-3-(2-(phenylsulfonyl)acetyl)-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-methoxy-3-(2-(phenylsulfonyl)acetyl)-2H-chromen-2-one is a synthetic organic compound belonging to the coumarin family Coumarins are known for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-3-(2-(phenylsulfonyl)acetyl)-2H-chromen-2-one typically involves a multi-step process. One common method starts with the preparation of 8-methoxycoumarin, which is then subjected to further reactions to introduce the phenylsulfonyl and acetyl groups. The key steps include:
Synthesis of 8-methoxycoumarin: This can be achieved through the Pechmann condensation reaction, where resorcinol reacts with ethyl acetoacetate in the presence of a strong acid catalyst.
Introduction of the phenylsulfonyl group: This step involves the sulfonylation of the coumarin derivative using phenylsulfonyl chloride in the presence of a base such as pyridine.
Acetylation: The final step is the acetylation of the sulfonylated coumarin using acetyl chloride or acetic anhydride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
8-methoxy-3-(2-(phenylsulfonyl)acetyl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The phenylsulfonyl group can be reduced to a phenylthiol group using reducing agents like lithium aluminum hydride.
Substitution: The acetyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine or triethylamine.
Major Products
Oxidation: 8-hydroxy-3-(2-(phenylsulfonyl)acetyl)-2H-chromen-2-one.
Reduction: 8-methoxy-3-(2-(phenylthiol)acetyl)-2H-chromen-2-one.
Substitution: Various acylated derivatives depending on the acylating agent used.
科学的研究の応用
Chemistry: As a precursor for the synthesis of other biologically active coumarin derivatives.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in cancer cell proliferation.
Medicine: Explored for its anticancer properties, particularly against liver and breast cancer cells
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
作用機序
The compound exerts its effects primarily through the inhibition of specific enzymes involved in cell proliferation and survival. For instance, it has been shown to activate caspase-3/7, leading to apoptosis in cancer cells . Additionally, it inhibits β-tubulin polymerization, disrupting the microtubule network essential for cell division .
類似化合物との比較
Similar Compounds
8-methoxycoumarin-3-carboxamide: Known for its potent anticancer activity against liver cancer cells.
3-substituted 8-methoxycoumarin derivatives: Studied for their anti-breast cancer properties.
Uniqueness
8-methoxy-3-(2-(phenylsulfonyl)acetyl)-2H-chromen-2-one stands out due to its unique combination of functional groups, which confer distinct biological activities. The presence of the phenylsulfonyl group enhances its ability to inhibit specific enzymes, making it a promising candidate for further drug development.
特性
IUPAC Name |
3-[2-(benzenesulfonyl)acetyl]-8-methoxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O6S/c1-23-16-9-5-6-12-10-14(18(20)24-17(12)16)15(19)11-25(21,22)13-7-3-2-4-8-13/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOYGYMWZGLHIOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)CS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














